molecular formula C20H30O3 B122177 15d-Prostaglandin A1 CAS No. 573951-20-9

15d-Prostaglandin A1

Cat. No. B122177
M. Wt: 318.4 g/mol
InChI Key: LDOCIRJMPUHXRM-YUJGFSRTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Prostaglandins, including 15d-PGJ2, are formed from arachidonic acid during the inflammatory process . The biosynthesis of 15d-PGJ2 is initiated by cyclooxygenase-2 (COX-2) and subsequently regulated by the prostaglandin D synthase (PGDS) activity .


Molecular Structure Analysis

The molecular structure of 15d-PGA1 consists of a central five-membered ring surrounded by two long hydrophobic hydrocarbon chains . The exact mass is calculated to be 318.219495 and the formula is C20H30O3 .


Chemical Reactions Analysis

15d-PGJ2 has been found to induce apoptosis through the novel specific binding sites of 15d-PGJ2 different from DP2 and PPARγ .


Physical And Chemical Properties Analysis

15d-PGA1 is a biologically active lipid with a unique and intricate molecular structure . It has a calculated exact mass of 318.219495 and a formula of C20H30O3 .

Scientific Research Applications

1. Effects on Cancer Cells

15d-Prostaglandin A1 (15d-PGJ2) exhibits notable effects on various cancer cells. Studies show that it inhibits cell growth and induces apoptosis (programmed cell death) in different types of cancer cells, including human glioma cells. This apoptosis is induced through a caspase-independent mechanism, involving the generation of reactive oxygen species (ROS) and mitochondrial dysfunction, as seen in A172 human glioma cells (Cho et al., 2006). Furthermore, 15d-PGJ2 has been identified as a potential anti-inflammatory prostaglandin with antiangiogenic and antimetastatic properties, offering significant anticancer effects (Bie et al., 2018).

2. Role in Cell Apoptosis

15d-PGJ2 is a potent inducer of apoptosis in endothelial cells, implicating it in various physiological and pathological processes, especially those involving angiogenesis. The apoptosis is mediated via a peroxisome proliferator-activated receptor (PPAR)-dependent pathway (Bishop-Bailey & Hla, 1999). This selective action on endothelial cells underlines its potential utility in controlling excessive angiogenesis in pathologies like cancer.

3. Interaction with Transcription Factors

15d-PGJ2 is known to modulate transcription factors, such as nuclear factor kappaB (NF-kappaB), by covalent modifications, directly influencing gene expression. This modulatory effect is crucial for its role in inflammatory responses and suggests potential therapeutic applications in diseases where inflammation is a key factor (Straus et al., 2000).

4. Neuroprotective and Neurotoxic Effects

In the central nervous system, 15d-PGJ2 shows dual actions: it acts as a neuroprotectant at low concentrations and as a neurotoxicant at high concentrations. It induces neuronal apoptosis by inactivating the ubiquitin proteasome pathway and activating the caspase cascade. These properties highlight its significant role in neurological diseases and potential as a therapeutic agent (Yagami et al., 2018).

5. Inflammatory Processes

15d-PGJ2 plays a significant role in inflammatory processes. It is produced during such processes and exhibits anti-inflammatory effects, potentially useful in the therapy of acute and chronic inflammation (Cuzzocrea et al., 2002).

properties

IUPAC Name

7-[(1R,2Z)-2-[(E)-oct-2-enylidene]-5-oxocyclopent-3-en-1-yl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-2-3-4-5-6-9-12-17-15-16-19(21)18(17)13-10-7-8-11-14-20(22)23/h6,9,12,15-16,18H,2-5,7-8,10-11,13-14H2,1H3,(H,22,23)/b9-6+,17-12-/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDOCIRJMPUHXRM-YUJGFSRTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC=C1C=CC(=O)C1CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C=C\1/C=CC(=O)[C@@H]1CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

15d-Prostaglandin A1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
15d-Prostaglandin A1
Reactant of Route 2
Reactant of Route 2
15d-Prostaglandin A1
Reactant of Route 3
15d-Prostaglandin A1
Reactant of Route 4
15d-Prostaglandin A1
Reactant of Route 5
15d-Prostaglandin A1
Reactant of Route 6
15d-Prostaglandin A1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.